2-{2-[4-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
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Overview
Description
2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as a thiol or an amine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol compound reacts with the triazole derivative.
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized through a condensation reaction involving phthalic anhydride and a suitable amine.
Industrial Production Methods
In an industrial setting, the production of 2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone may involve the following steps:
Bulk Synthesis of Intermediates: The intermediates required for the synthesis of the compound are produced in bulk quantities using large-scale reactors.
Sequential Reactions: The intermediates are subjected to sequential reactions under controlled conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phthalazinone moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as thiols or amines, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole and phthalazinone derivatives.
Substitution Products: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: The compound can bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-{2-[4-(2-Bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
2-{2-[4-(2-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-{2-[4-(2-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone imparts unique chemical and biological properties to the compound. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14FN5OS |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C18H14FN5OS/c19-14-7-3-4-8-15(14)24-16(21-22-18(24)26)9-10-23-17(25)13-6-2-1-5-12(13)11-20-23/h1-8,11H,9-10H2,(H,22,26) |
InChI Key |
IFRMGNGCXZUANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC=CC=C4F |
Origin of Product |
United States |
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